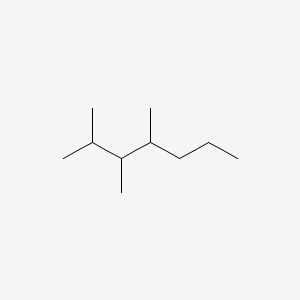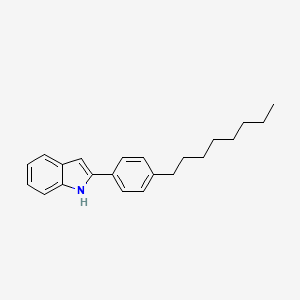
2-(4-Octylphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Octylphenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of an indole core substituted with a 4-octylphenyl group. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Octylphenyl)-1H-indole typically involves the reaction of 4-octylphenylboronic acid with an indole derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using automated reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Octylphenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Indole-2,3-diones and related compounds.
Reduction: Indoline derivatives.
Substitution: N-alkyl or N-acyl indoles.
Scientific Research Applications
2-(4-Octylphenyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Octylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the octyl group, leading to different physical and chemical properties.
2-(4-Methylphenyl)-1H-indole: Contains a methyl group instead of an octyl group, affecting its biological activity.
2-(4-Chlorophenyl)-1H-indole: Substituted with a chlorine atom, resulting in distinct reactivity and applications.
Uniqueness
2-(4-Octylphenyl)-1H-indole is unique due to the presence of the long octyl chain, which influences its solubility, lipophilicity, and interaction with biological membranes. This structural feature can enhance its potential as a drug candidate or functional material in various applications.
Properties
CAS No. |
52047-57-1 |
|---|---|
Molecular Formula |
C22H27N |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-(4-octylphenyl)-1H-indole |
InChI |
InChI=1S/C22H27N/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)22-17-20-11-8-9-12-21(20)23-22/h8-9,11-17,23H,2-7,10H2,1H3 |
InChI Key |
NBGORUVUPKZASV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


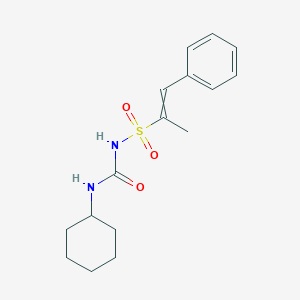
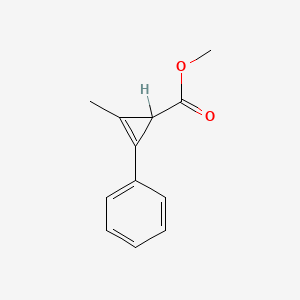
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
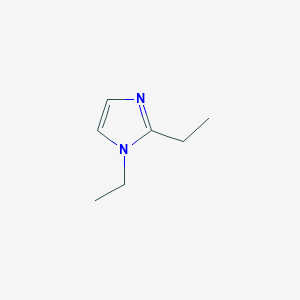
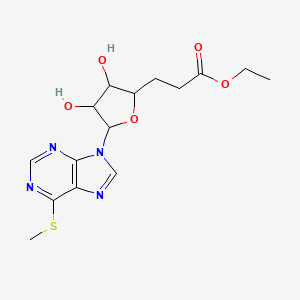
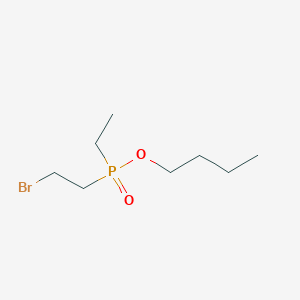
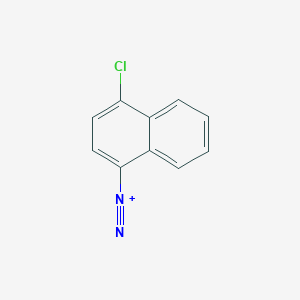
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
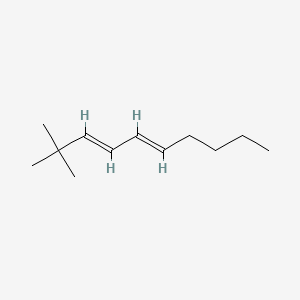

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)

